molecular formula C11H14N2O2 B11808380 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B11808380
M. Wt: 206.24 g/mol
InChI Key: LUZMKDTWVIOVJE-UHFFFAOYSA-N
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Description

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a heterocyclic compound that features a pyrrolidine ring attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 5-methyl nicotinic acid with pyrrolidine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the nicotinic acid core.

    Reduction: This reaction can reduce the pyrrolidine ring or other functional groups.

    Substitution: This reaction can replace one functional group with another on the nicotinic acid core or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nicotinic acid core can participate in various biochemical pathways. This compound may act on receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(pyrrolidin-1-yl)nicotinic acid
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
  • Methyl 6-(pyrrolidin-1-yl)nicotinate

Uniqueness

5-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is unique due to the presence of the methyl group at the 5-position of the nicotinic acid core. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-8-6-9(11(14)15)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

LUZMKDTWVIOVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C(=O)O

Origin of Product

United States

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